molecular formula C6H7IN2 B11751092 (5-Iodopyridin-2-yl)methanamine

(5-Iodopyridin-2-yl)methanamine

Cat. No.: B11751092
M. Wt: 234.04 g/mol
InChI Key: PEYFMTYKIYDKDL-UHFFFAOYSA-N
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Description

(5-Iodopyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(5-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H7IN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2

InChI Key

PEYFMTYKIYDKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)CN

Origin of Product

United States

A Versatile Synthetic Building Block in Heterocyclic Chemistry

The utility of the (5-iodopyridin-2-yl)methanamine scaffold, represented prominently by 2-Amino-5-iodopyridine (B21400), is rooted in its unique structural features. The presence of an amino group and an iodine atom on the pyridine (B92270) ring provides multiple reactive sites for a diverse array of chemical transformations. nbinno.com This dual functionality allows for sequential and site-selective modifications, making it an ideal starting material for the synthesis of a wide range of heterocyclic compounds.

Nitrogen-containing heterocycles, such as pyridine derivatives, are of immense interest due to their prevalence in biologically active molecules. guidechem.com The lone pair of electrons on the nitrogen atom in the pyridine ring, combined with the electron-withdrawing nature of the iodine atom, influences the reactivity of the entire molecule, making it a focal point for the design of novel drug candidates. guidechem.com The ability to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions, enables the efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively. nbinno.com This capability is fundamental to the targeted synthesis of intricate organic molecules that form the backbone of new pharmaceuticals. nbinno.com

PropertyValue
Molecular Formula C5H5IN2
Molecular Weight 220.01 g/mol
IUPAC Name 5-iodopyridin-2-amine
CAS Number 20511-12-0
Synonyms 2-Amino-5-iodopyridine, 5-Iodo-2-aminopyridine

Chemical properties of 2-Amino-5-iodopyridine, a key representative of the this compound scaffold. nih.gov

Strategic Importance in Functional Molecule Construction

Strategies for the Introduction of Pyridyl-Iodine Functionality

The incorporation of an iodine atom at the 5-position of the pyridine ring is a critical step in the synthesis of the target compound. This can be achieved through either direct halogenation of a pre-functionalized pyridine or by halogen exchange from a more readily available halo-pyridine derivative.

Direct Halogenation Approaches

Direct C-H iodination of pyridine derivatives can be a challenging transformation due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, various methods have been developed to overcome this hurdle. The choice of iodinating agent and reaction conditions is crucial for achieving regioselectivity and high yields.

One common approach involves the use of N-iodosuccinimide (NIS) as an electrophilic iodine source, often in the presence of an acid catalyst. For instance, the direct iodination of aniline (B41778) derivatives, which are electronically similar to aminopyridines, can be achieved by treatment with NIS in the presence of acetic acid. guidechem.com This method offers a potentially direct route to 5-iodo-2-aminopyridine derivatives.

Palladium-catalyzed C-H iodination has emerged as a powerful tool for the regioselective functionalization of pyridines. These methods often employ a directing group to guide the iodination to a specific position. For example, a weakly coordinating amide can direct the ortho-iodination of a phenyl group using molecular iodine (I₂) as the sole oxidant in the presence of a palladium catalyst. nih.gov While not a direct example on a pyridine core, this methodology highlights the potential for directed C-H iodination strategies.

A summary of common direct iodination reagents is presented in the table below.

ReagentCatalyst/AdditiveSubstrate TypeReference
N-Iodosuccinimide (NIS)Acetic AcidAniline derivatives guidechem.com
Molecular Iodine (I₂)Pd(OAc)₂ / CsOAcAmide-substituted arenes nih.gov

It is important to note that direct iodination of the parent (pyridin-2-yl)methanamine carries the risk of side reactions, including N-iodination or oxidation of the amine. Therefore, protection of the amino group may be necessary prior to the iodination step.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, provide a reliable and widely used method for the synthesis of iodo-pyridines from their bromo or chloro counterparts. wikipedia.orgiitk.ac.inbyjus.com This SNAr (Nucleophilic Aromatic Substitution) reaction is typically driven to completion by the precipitation of the resulting metal chloride or bromide in a suitable solvent like acetone. wikipedia.org

The classic Finkelstein reaction involves the treatment of an aryl halide with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI). wikipedia.orgiitk.ac.in For aromatic systems, which are generally less reactive towards nucleophilic substitution than alkyl halides, the reaction often requires a catalyst. Copper(I) iodide (CuI) in combination with a diamine ligand is a commonly used catalytic system for the "aromatic Finkelstein reaction". wikipedia.org This method has been successfully applied to the synthesis of 2-amino-5-iodopyridine from 2-amino-5-bromopyridine with a high yield. guidechem.com

A general scheme for the copper-catalyzed halogen exchange is as follows:

Scheme 1: Copper-Catalyzed Aromatic Finkelstein Reaction

Generated code

This strategy is particularly useful when the corresponding bromo- or chloro-pyridine is more readily accessible or commercially available than the iodo-derivative. For example, (5-bromopyridin-2-yl)methanamine (B574291) could serve as a precursor to this compound via a Finkelstein reaction.

It is also worth noting the "halogen-dance" reaction, a base-catalyzed halogen migration, which can occur as a side reaction during metalation of halopyridines and can lead to isomeric products. clockss.orgresearchgate.net Careful control of reaction conditions is therefore essential to ensure the desired regioselectivity.

Methodologies for the Formation of the Aminomethyl Moiety

The introduction of the aminomethyl group at the 2-position of the pyridine ring can be accomplished through several synthetic pathways, most notably via the reduction of a corresponding aldehyde or nitrile.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. youtube.comresearchgate.netnih.govorganic-chemistry.orgnih.gov In the context of synthesizing this compound, this would involve the reaction of 5-iodopicolinaldehyde with an ammonia (B1221849) source, followed by in situ reduction of the intermediate imine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a widely used method. researchgate.net

The reaction can be performed in a one-pot fashion, where the aldehyde, ammonia source, and reducing agent are combined. The choice of solvent and the control of pH are critical for optimizing the reaction and minimizing side products. For instance, reductive amination of pyridine-2-carbaldehyde derivatives can be carried out at room temperature. google.com

A representative scheme for the reductive amination of 5-iodopicolinaldehyde is shown below:

Scheme 2: Reductive Amination of 5-Iodopicolinaldehyde

Generated code

The synthesis of the precursor, 5-iodopicolinaldehyde, is a key consideration. This can potentially be prepared from 5-bromopyridine-2-carbaldehyde (B1277881) via a halogen exchange reaction. nih.gov

Nitrile Reduction Pathways

The reduction of a nitrile group offers another direct route to the primary amine. This approach would start with 5-iodopicolinonitrile (2-cyano-5-iodopyridine). The reduction of the nitrile can be achieved using various strong reducing agents.

Commonly used reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For example, the reduction of 2-carboxamido-5-methyl-6-methylaminopyridine to the corresponding aminomethylpyridine has been accomplished using LiAlH₄. google.com Catalytic reduction of nitriles using nickel boride has also been reported as a mild and practical method. organic-chemistry.org

Scheme 3: Reduction of 5-Iodopicolinonitrile 5-Iodopicolinonitrile + [Reducing Agent] → this compound

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Green Chemistry Principles and Sustainable Synthesis Approaches

The development of synthetic routes for pharmacologically relevant molecules like this compound is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical processes that minimize the use and generation of hazardous substances, reduce waste, and maximize efficiency. For the synthesis of substituted pyridines, this translates into a focus on environmentally friendly solvents, catalyst-free reactions, and atom-economical methodologies to create more sustainable and cost-effective manufacturing processes.

Application of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture. Traditional organic solvents are frequently volatile, flammable, and toxic, posing risks to both environmental and human health. Consequently, research has been directed towards the use of greener alternatives such as water, supercritical fluids, ionic liquids, and deep eutectic solvents (DES) in the synthesis of pyridine derivatives. researchgate.net

Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. An exemplary application of water as a solvent is in the synthesis of 2-amino-5-iodopyridine, a key intermediate for this compound. A patented method describes the direct iodination of 2-aminopyridine in an aqueous medium. google.com This process avoids the use of organic solvents, simplifying work-up procedures and reducing environmental discharge. The reaction involves the portion-wise addition of iodine to an aqueous solution of 2-aminopyridine, followed by the addition of hydrogen peroxide as an oxidizing agent to facilitate the electrophilic substitution. google.com

Table 1: Synthesis of 2-Amino-5-iodopyridine in Water google.com

Reactant Reagent Solvent Key Conditions Outcome
2-Aminopyridine Iodine, Hydrogen Peroxide Water 1. Stirring, controlled temperature 2. Heat and reflux 3. Cooling and filtration Safe, pollution-free process avoiding organic solvents.

Catalyst-Free and Atom-Economical Methodologies

The pursuit of sustainability in chemical synthesis also emphasizes the development of catalyst-free reactions and methodologies with high atom economy. Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful.

Transition metal-free synthesis is a significant goal in green chemistry, as it eliminates the potential for toxic metal contamination in the final product and circumvents the cost and environmental concerns associated with metal catalysts. Research has demonstrated the feasibility of synthesizing substituted pyridine benzamides from aryl aldehydes and aminopyridines under catalyst-free conditions. researchgate.net This particular method utilizes hydrogen peroxide as an oxidant in an ethanol (B145695) solvent, providing a simple, economical, and flexible route to amides. researchgate.net Similarly, protocols for the synthesis of quinolines, another important class of N-heterocycles, have been developed that proceed without transition metal catalysts, often relying on the intrinsic reactivity of the starting materials under specific conditions. mdpi.com

In addition to being catalyst-free, maximizing atom economy is crucial. Traditional multi-step syntheses often generate significant waste through byproducts and the use of stoichiometric reagents. Methodologies that improve atom economy include multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, and cascade reactions. researchgate.net The Diels-Alder reaction, for example, is a classic case of a 100% atom-economical reaction where all the atoms of the reactants are incorporated into the product. jocpr.com

For the synthesis of functionalized pyridines, mechanochemical methods like ball milling present a sustainable alternative to traditional solvent-based reactions. A notable example is the deoxygenative C-2 alkynylation of pyridine N-oxides, which proceeds without any transition metal catalyst. acs.org This method achieves simultaneous functionalization and deoxygenation in a single step, significantly improving step and atom economy. acs.org The reaction is facilitated by the stainless steel of the milling equipment under solvent-free or minimal solvent conditions, showcasing a novel approach to sustainable synthesis. acs.org

Applying these principles to the synthesis of this compound, the initial iodination of 2-aminopyridine is an electrophilic aromatic substitution. While it generates byproducts, the core transformation is relatively atom-economical. Subsequent synthetic steps, such as the conversion of a nitrile or aldehyde at the 2-position to the required aminomethyl group via catalytic hydrogenation, can be designed for high atom economy, utilizing hydrogen as a clean reagent and producing minimal waste. jocpr.com

Table 2: Examples of Green Methodologies in Pyridine Synthesis

Methodology Key Principle Example Reaction Green Advantage Reference
Catalyst-Free Amide Synthesis Avoidance of metal catalysts Reaction of aldehydes with aminopyridines using H₂O₂ Economical, easy work-up, avoids metal contamination researchgate.net
Deoxygenative Alkynylation Atom and step economy C-2 alkynylation of pyridine N-oxides via ball milling Catalyst-free, solvent-free, one-pot procedure acs.org
Iron-Catalyzed Cyclization Use of abundant, non-toxic metal Cyclization of ketoxime acetates and aldehydes High yields, good functional group tolerance, avoids additives rsc.org

Comprehensive Analysis of Chemical Reactivity and Functionalization

Reactivity Profile of the Pyridine (B92270) Nucleus and Iodine Substituent

The chemical behavior of (5-Iodopyridin-2-yl)methanamine is largely dictated by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org The presence of the iodine atom at the 5-position and the aminomethyl group at the 2-position further modulates this reactivity.

The iodine substituent, being a halogen, exerts a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution through a combination of inductive withdrawal and resonance donation. youtube.com However, in the context of the electron-poor pyridine ring, electrophilic substitution is generally difficult to achieve directly. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. youtube.comnih.gov The iodine atom at the 5-position, while not in a classically activated position for SNAr, can still participate in certain metal-catalyzed cross-coupling reactions, a common strategy for functionalizing aryl halides.

Transformations Involving the Primary Amine Moiety

The primary amine group is a versatile functional handle that can undergo a wide array of chemical transformations. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Recent advancements have highlighted the potential of using the primary amino group as a site for deaminative functionalization. nih.gov For instance, deaminative halogenation using an N-anomeric amide as a nitrogen-deletion reagent allows for the direct conversion of primary amines to the corresponding halides under mild conditions. nih.gov This methodology could potentially be applied to this compound to replace the aminomethyl group with other halogens.

Furthermore, the primary amine can readily react with various electrophiles. Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These transformations are fundamental in medicinal chemistry and materials science for tuning the properties of the parent molecule.

Electrophilic and Nucleophilic Substitution Reactions

The dual presence of an electron-deficient aromatic ring and a nucleophilic primary amine allows for a range of substitution reactions, enabling functionalization at both the pyridine core and the aminomethyl side chain.

Functionalization at the Pyridine Ring

Direct electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the deactivating nature of the pyridine nitrogen. wikipedia.org Reactions like nitration or halogenation typically require harsh conditions and may lead to a mixture of products or reaction at the more nucleophilic aminomethyl group. To achieve substitution on the pyridine ring, indirect methods are often more effective. One such strategy involves the N-oxidation of the pyridine nitrogen. wikipedia.org The resulting pyridine-N-oxide is more activated towards electrophilic attack, and the oxide can be subsequently removed after the desired substitution has been achieved. wikipedia.org

Nucleophilic aromatic substitution (SNAr) offers a more viable pathway for functionalizing the pyridine ring, especially at the positions activated by the ring nitrogen (ortho and para). youtube.comresearchgate.net While the iodine is at the 5-position, the 2- and 6-positions are susceptible to attack by strong nucleophiles, potentially leading to the displacement of a hydride ion or participation in more complex reaction cascades.

A more common and versatile method for functionalizing the pyridine ring at the site of the iodine atom is through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly amenable to reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide a powerful toolkit for introducing a wide variety of substituents at the 5-position of the pyridine ring.

Derivatization of the Aminomethyl Group

The primary amine of the aminomethyl group is a strong nucleophile and readily reacts with a variety of electrophiles. This allows for extensive derivatization of the side chain.

Reaction TypeReagentFunctional Group Formed
AcylationAcid Chloride (R-COCl)Amide
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide
Urea FormationIsocyanate (R-NCO)Urea
Thiourea FormationIsothiocyanate (R-NCS)Thiourea

These derivatizations can significantly alter the biological and physical properties of the molecule. For example, acylation can be used to introduce peptidic fragments, while sulfonylation can introduce groups known to interact with specific biological targets. The reactivity of the aminomethyl group provides a straightforward entry point for creating libraries of analogs for structure-activity relationship (SAR) studies.

Metal Catalyzed Transformations and Cross Coupling Reactions

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The iodopyridine moiety of (5-Iodopyridin-2-yl)methanamine is particularly reactive toward palladium-catalyzed processes.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 5-position of the pyridine (B92270) ring. The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step.

Studies on analogous substrates, such as 5-bromo-2-methylpyridin-3-amine, demonstrate that these couplings proceed in moderate to good yields nih.govresearchgate.net. The reaction tolerates various functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing groups. The primary amine on the this compound substrate may require protection (e.g., as an acetamide) to prevent side reactions, although successful couplings on similar substrates with free amines have been reported nih.gov.

Table 1: Representative Suzuki-Miyaura Coupling of a Halopyridine Amine

Reaction conditions based on the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids nih.gov.

Arylboronic Acid PartnerPalladium CatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O75%
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O82%
4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O71%
3-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O65%

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is co-catalyzed by palladium and copper(I) salts and is carried out in the presence of a base, typically an amine, which also serves as the solvent organic-chemistry.orgscirp.org.

For this compound, the highly reactive carbon-iodine bond is readily alkynylated under standard Sonogashira conditions. Research on structurally similar 2-amino-3-bromopyridines shows that a variety of terminal alkynes, including aromatic, aliphatic, and functionalized derivatives, can be successfully coupled to afford the corresponding 5-alkynylpyridine products in good to excellent yields scirp.org. The reaction is a fundamental tool for creating rigid scaffolds found in pharmaceuticals and organic materials nih.gov.

Table 2: Representative Sonogashira Coupling of a Halopyridine Amine with Terminal Alkynes

Reaction conditions based on the coupling of 2-amino-3-bromopyridines with various terminal alkynes scirp.org.

Terminal AlkynePalladium CatalystCo-catalystBaseYield (%)
PhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃N93%
1-HexynePd(CF₃COO)₂/PPh₃CuIEt₃N85%
3-Butyn-1-olPd(CF₃COO)₂/PPh₃CuIEt₃N78%
(Trimethylsilyl)acetylenePd(CF₃COO)₂/PPh₃CuIEt₃N96%

Stille Cross-Coupling and Related Organotin Chemistry

The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (stannane) and an organic electrophile, catalyzed by palladium wikipedia.orgorganic-chemistry.org. A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination wikipedia.org.

This compound is an excellent electrophilic partner for Stille couplings due to the high reactivity of the C-I bond. This allows for the introduction of aryl, vinyl, and alkynyl groups from the corresponding organostannane reagent. While organotin compounds are toxic, the reaction's reliability makes it a valuable synthetic tool organic-chemistry.org. The reaction conditions typically involve a palladium(0) source, such as Pd(PPh₃)₄, and may be accelerated by additives like copper(I) iodide or lithium chloride in a polar aprotic solvent like DMF harvard.edu.

Table 3: Representative Stille Coupling of an Aryl Iodide

Reaction conditions based on established protocols for aryl iodides harvard.edu.

Organostannane ReagentPalladium CatalystAdditiveSolventExpected Yield
Tributyl(phenyl)stannanePd(PPh₃)₄NoneTolueneGood
Tributyl(vinyl)stannanePd(PPh₃)₄LiClTHFHigh
(Phenylethynyl)tributylstannanePd₂(dba)₃/AsPh₃CuIDMFGood-High
Tributyl(2-thienyl)stannanePd(PPh₃)₄NoneDMFGood

Aminocarbonylation and Carbonylative Approaches

Palladium-catalyzed aminocarbonylation is a powerful reaction that constructs an amide functional group by combining an aryl halide, carbon monoxide (CO), and an amine thieme-connect.de. This process involves the oxidative addition of the aryl halide to a palladium(0) center, followed by CO insertion and subsequent reaction with an amine nucleophile.

This compound can be readily converted into a variety of 2-(aminomethyl)pyridine-5-carboxamides using this method. Studies on other iodo-heterocycles, such as 3-iodopyridine and 1-iodoisoquinoline, have shown that these reactions proceed efficiently under atmospheric or elevated pressures of CO thieme-connect.denih.govmdpi.com. A range of primary and secondary amines can be used as nucleophiles, leading to a diverse array of amide products mdpi.com. For amines with lower basicity, such as anilines, the use of bidentate phosphine (B1218219) ligands like Xantphos can be crucial for achieving high conversion mdpi.com.

Table 4: Representative Aminocarbonylation of an Iodo-Heterocycle

Reaction conditions based on the aminocarbonylation of 1-iodoisoquinoline mdpi.com.

Amine NucleophilePalladium CatalystLigandCO PressureYield (%)
MorpholinePd(OAc)₂PPh₃1 bar89%
BenzylaminePd(OAc)₂PPh₃1 bar85%
Aniline (B41778)Pd(OAc)₂Xantphos1 bar81%
L-Alanine methyl esterPd(OAc)₂Xantphos1 bar75%

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations, particularly for the formation of carbon-heteroatom bonds.

C-N Bond Formation (e.g., Amination Reactions)

The copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Buchwald-Hartwig-type amination, is a vital method for synthesizing N-aryl compounds. This reaction is particularly effective for coupling aryl iodides with a variety of nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocyles.

The C-I bond in this compound is susceptible to amination using a copper(I) catalyst, such as CuI, often in the presence of a ligand and a base mdpi.com. Research on closely related dihalopyridines, like 2-chloro-5-iodopyridine, demonstrates that the amination occurs with high selectivity at the more reactive C-I position mdpi.com. This selectivity allows for the precise introduction of an amino substituent at the 5-position while leaving other, less reactive halogens untouched. The reaction typically requires elevated temperatures and a polar aprotic solvent like DMF or DMSO mdpi.com.

Table 5: Representative Copper-Catalyzed Amination of a Dihalopyridine

Reaction conditions based on the selective amination of 2-chloro-5-iodopyridine mdpi.com.

Amine NucleophileCopper CatalystLigandBaseYield (%)
Adamantan-1-amineCuI2-isobutyrylcyclohexanoneCs₂CO₃63%
1-AdamantylmethanamineCuI2-isobutyrylcyclohexanoneCs₂CO₃58%
PiperidineCuI2-isobutyrylcyclohexanoneCs₂CO₃~50% (estimated)
MorpholineCuI2-isobutyrylcyclohexanoneCs₂CO₃~55% (estimated)

Other Copper-Mediated Functionalizations

Beyond the well-established palladium-catalyzed cross-coupling reactions, copper-mediated transformations offer a complementary and often more cost-effective avenue for the functionalization of aryl halides like this compound. The classic Ullmann condensation, for instance, utilizes copper to facilitate the formation of carbon-heteroatom bonds. byjus.comwikipedia.org This reaction involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, at elevated temperatures. wikipedia.orgorganic-chemistry.orgwikipedia.org

In the context of this compound, the iodo-substituent is susceptible to Ullmann-type couplings. For example, in a reaction analogous to the Ullmann ether synthesis, the compound could be coupled with a phenol in the presence of a copper catalyst to yield the corresponding diaryl ether. Similarly, the Goldberg reaction, a copper-catalyzed C-N bond-forming reaction, could be employed to couple this compound with an amine or amide. wikipedia.org The use of diamine-based ligands has been shown to significantly improve the efficiency and mildness of these copper-catalyzed reactions.

Recent developments have also highlighted the ability of copper to catalyze the direct oxidation of C(sp³)–H bonds adjacent to a pyridine ring. For instance, pyridin-2-yl-methanes can be oxidized to pyridin-2-yl-methanones using a copper catalyst with water as the oxygen source. mdpi.com This suggests a potential transformation for derivatives of this compound, where the methylene bridge could be oxidized to a carbonyl group under specific copper-catalyzed conditions.

The following table summarizes representative copper-mediated functionalizations applicable to aryl halides.

Reaction TypeNucleophileProduct TypeCatalyst System (Typical)
Ullmann Ether SynthesisAlcohol/PhenolAryl EtherCu powder, Cu(I) salts
Goldberg ReactionAmine/AmideAryl AmineCuI / ligand
C-S CouplingThiolAryl ThioetherCuI / ligand

Other Transition Metal Catalyses (e.g., Rhodium, Iridium, Cobalt)

While palladium and copper have been the workhorses of cross-coupling chemistry, other transition metals like rhodium, iridium, and cobalt have emerged as powerful catalysts for C-H functionalization and multi-component reactions. These metals offer unique reactivity and selectivity profiles, often enabling transformations that are challenging with more traditional catalysts.

C-H Functionalization Strategies

The 2-aminomethylpyridine moiety in this compound can act as a directing group, facilitating the activation of otherwise inert C-H bonds. This chelation-assisted strategy has been extensively explored with rhodium, iridium, and cobalt catalysts. nih.gov

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts, particularly those in the +1 and +3 oxidation states, are highly effective for C-H activation. nih.gov The nitrogen atoms of the pyridine ring and the amino group in this compound can coordinate to a rhodium center, directing the activation of a nearby C-H bond. This can lead to a variety of transformations, including arylation, alkylation, and amination. For example, rhodium(III) catalysts have been used for the direct functionalization of C-H bonds in 2-phenylpyridines, a substrate class that shares the pyridine-based directing group motif. researchgate.net While direct examples with this compound are not prevalent in the literature, the principles of directing group-assisted C-H activation are transferable.

Iridium-Catalyzed C-H Functionalization: Iridium catalysts have also been employed for C-H functionalization, often exhibiting complementary reactivity to rhodium. Iridium(III)-bis(oxazolinyl)phenyl complexes, for instance, have been developed for enantioselective C-H functionalization reactions. rsc.org Furthermore, iridium-catalyzed C-H amination has been shown to be applicable to a wide range of directing groups with excellent functional group tolerance. nih.gov The 2-aminomethylpyridine group is a viable directing group for such transformations, suggesting the potential for direct amination of the pyridine ring or other accessible C-H bonds in derivatives of this compound.

Cobalt-Catalyzed C-H Functionalization: As a more earth-abundant and economical alternative to precious metals, cobalt has garnered significant interest for C-H activation. chim.it Cobalt catalysts, often in the +2 or +3 oxidation state, can mediate the C-H functionalization of substrates bearing directing groups. Picolinamide, a derivative of picolinic acid, has been successfully used as a traceless directing group in cobalt-catalyzed oxidative annulation reactions to synthesize isoquinolines. bohrium.comresearchgate.netresearchgate.net This demonstrates the ability of a picolinamide scaffold to direct C-H activation at the ortho-position of a benzyl group. Given the structural similarity, it is conceivable that the 2-aminomethylpyridine unit of this compound could direct similar cobalt-catalyzed C-H functionalizations. For instance, cobalt-catalyzed, picolinamide-directed C(sp²)-H bond alkenylation with alkynes has been reported. nih.gov

The following table provides an overview of representative C-H functionalization strategies with these transition metals.

Metal CatalystDirecting Group (Example)Coupling Partner (Example)Product Type
Rhodium(III)2-PhenylpyridineAlkeneAlkenylated Arene
Iridium(III)CarboxylateAzideAminated Arene
Cobalt(II)/(III)PicolinamideAlkyneIsoquinoline

Multi-Component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for the construction of complex molecules. bohrium.com Transition metal catalysis can play a crucial role in enabling novel MCRs.

Rhodium-Catalyzed Multi-Component Reactions: Rhodium catalysts have been utilized in MCRs for the synthesis of various heterocyclic structures. For example, a rhodium(III)-catalyzed three-component annulation of simple pyridines, alkynes, and 1,2-dichloroethane has been reported to produce ring-fused pyridiniums. nih.gov Another rhodium(III)-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters leads to the formation of pyrido[1,2-a]pyrimidin-4-ones. nih.gov These examples highlight the potential for incorporating functionalized pyridines like this compound into rhodium-catalyzed MCRs to generate complex, polycyclic architectures.

Cobalt-Catalyzed Multi-Component Reactions: Cobalt catalysts have also been applied to the synthesis of pyridines and other N-heterocycles via MCRs. A sustainable cobalt(II)-catalyzed synthesis of substituted pyridines has been developed from the multi-component coupling of alcohols and ammonium acetate. nih.gov While this method constructs the pyridine ring itself, it points to the utility of cobalt in facilitating the assembly of pyridine-containing molecules. The incorporation of a pre-functionalized pyridine such as this compound as a component in a cobalt-catalyzed MCR could provide a direct route to highly substituted and functionalized pyridine derivatives.

While specific examples of iridium-catalyzed MCRs involving pyridine substrates are less common in the literature, the demonstrated reactivity of iridium in C-H activation suggests its potential for development in this area.

Application As a Strategic Building Block in Complex Molecule Synthesis

Construction of Diverse Azaheterocycles

The presence of the 2-(aminomethyl)pyridine moiety in (5-Iodopyridin-2-yl)methanamine makes it a prime candidate for the synthesis of various fused nitrogen-containing heterocyclic systems. The primary amine can participate in cyclization reactions with suitable bifunctional reagents to construct new rings fused to the parent pyridine (B92270) core.

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry, typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone or related synthons. mdpi.comacs.org While the direct use of this compound in a classical synthesis of an imidazo[1,2-a]pyridine is not the standard route, its structural elements are incorporated in related synthetic strategies. For instance, the formation of the imidazo[1,2-a]pyridine ring system often proceeds via a three-component coupling of a 2-aminopyridine derivative, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction), or through condensation with α-dicarbonyl compounds. nih.gov

The aminomethyl group of this compound can be envisioned to participate in cyclization reactions that lead to structures related to imidazo[1,2-a]pyridines, although the reaction pathway would differ from that of a simple 2-aminopyridine.

Pyrido[1,2-a]pyrimidines are another class of fused azaheterocycles with significant biological activities. Their synthesis often commences from 2-aminopyridines which react with 1,3-dicarbonyl compounds or their equivalents to form the fused pyrimidine (B1678525) ring. rsc.org For example, 2-aminopyridines react with β-keto esters or malonic esters to yield pyrido[1,2-a]pyrimidin-4-ones.

The use of this compound in such reactions would lead to derivatives of dihydropyrido[1,2-a]pyrimidines due to the nature of the aminomethyl group. A related four-component cyclization involving 2-(aminomethyl)aniline (B1197330) has been shown to produce partially hydrogenated pyrido[2,1-b]quinazolines, suggesting a similar potential for 2-(aminomethyl)pyridines to form related fused systems. bohrium.com

The versatility of this compound extends to the synthesis of a broader range of fused pyridine systems. The primary amine is a key functional handle for initiating cyclization cascades. For example, it can undergo condensation with ketones or aldehydes to form Schiff bases, which are versatile intermediates for further transformations. nih.govnih.govnih.gov Additionally, the amine can act as a nucleophile in aza-Michael additions to α,β-unsaturated systems, a common strategy for building heterocyclic rings. mdpi.com

Multicomponent reactions (MCRs) offer an efficient route to complex heterocyclic structures, and building blocks like this compound are well-suited for such strategies. e-bookshelf.denih.gov The combination of the nucleophilic amine and the reactive iodine atom allows for participation in sequential MCRs and cross-coupling reactions to rapidly build molecular complexity.

Utility in the Construction of Advanced Organic Scaffolds

The true synthetic power of this compound is realized in its application for building advanced, non-fused, or polycyclic organic scaffolds. The iodine atom on the pyridine ring is a key feature, serving as a handle for modern cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at the 5-position of the pyridine ring.

This dual functionality—the ability to build from the aminomethyl group and to diversify via the iodo group—makes this compound a powerful tool in fragment-based drug discovery and the synthesis of complex target molecules. For instance, a synthetic sequence could involve an initial elaboration of the aminomethyl group, followed by a late-stage cross-coupling reaction to introduce a key structural motif.

Role in Ligand Design and Coordination Chemistry

The 2-(aminomethyl)pyridine moiety is a classic bidentate ligand in coordination chemistry. The pyridine nitrogen and the nitrogen of the aminomethyl group can coordinate to a single metal center to form a stable five-membered chelate ring. nih.gov This makes this compound and its derivatives attractive candidates for the design of novel ligands for various applications, including catalysis and bioinorganic chemistry.

Derivatives of this compound can be readily prepared to modulate their coordination properties. A common strategy is the condensation of the primary amine with an aldehyde or ketone to form a Schiff base ligand. nih.govnih.gov These imine-containing ligands often exhibit enhanced coordinating ability and can stabilize a variety of metal ions in different oxidation states. The electronic and steric properties of the resulting metal complexes can be fine-tuned by varying the substituent on the aldehyde or ketone precursor.

The table below summarizes examples of ligand types derived from (pyridin-2-yl)methanamine and related structures, and the metal ions they are known to coordinate with.

Ligand TypeDescriptionCoordinated Metals
Parent Amine The simple (pyridin-2-yl)methanamine acts as a bidentate N,N ligand.Ru, Os, Rh, Ir nih.gov
Schiff Base Formed by condensation of the amine with an aldehyde or ketone, creating an imine linkage. These are versatile N,N or N,O donors.Cu(II), Zn(II) nih.gov
Sulfonamide The amine can be converted to a sulfonamide, which can act as a multidentate ligand.Fe, Ni, V acs.orgacs.org

These coordinated complexes have shown potential in various fields. For example, half-sandwich Ru, Os, Rh, and Ir complexes with pyridine-2-ylmethanimine ligands have been investigated for their antiproliferative activity. nih.gov The ability to systematically modify the ligand structure, coupled with the potential for further functionalization via the iodo group, positions this compound as a highly valuable platform for developing new metal-based catalysts and therapeutic agents.

Mechanistic Investigations and Computational Insights into Reactivity

Elucidation of Reaction Pathways and Identification of Key Intermediates

A thorough search of scientific databases and chemical literature did not yield any specific studies detailing the elucidation of reaction pathways or the identification of key intermediates for reactions involving (5-Iodopyridin-2-yl)methanamine. Generally, molecules of this nature, featuring an iodinated pyridine (B92270) ring and a methanamine substituent, could participate in a variety of reactions. For instance, the iodine atom is a good leaving group, making the pyridine ring susceptible to nucleophilic aromatic substitution or cross-coupling reactions. The methanamine group, on the other hand, can act as a nucleophile or be involved in reactions typical of primary amines.

In the context of transition-metal-catalyzed cross-coupling reactions, a plausible, though unconfirmed, mechanistic pathway would likely involve oxidative addition of the carbon-iodine bond to a low-valent metal center. This would form a pyridyl-metal complex as a key intermediate. Subsequent steps would depend on the specific reaction partners and could include transmetalation and reductive elimination to form the final product. However, without experimental or computational studies on this compound itself, the exact nature of intermediates and the kinetics of these steps remain speculative.

Influence of Catalyst Structure and Ligand Design on Selectivity and Yield

There is a lack of published research specifically investigating the influence of catalyst structure and ligand design on the selectivity and yield of reactions with this compound. In analogous cross-coupling reactions involving similar halo-pyridines, the choice of catalyst and ligands is known to be crucial. For example, palladium and copper catalysts are commonly employed for C-C and C-N bond formations. The electronic and steric properties of the ligands coordinated to the metal center can significantly impact the efficiency and selectivity of the catalytic cycle.

For a substrate like this compound, ligand design would be critical to prevent catalyst inhibition by the basic nitrogen atoms of the pyridine ring and the methanamine group. Bulky, electron-rich phosphine (B1218219) ligands, for instance, are often used to stabilize the active catalytic species and promote the desired reactivity while minimizing side reactions. The table below illustrates hypothetical catalyst systems that are often employed for similar transformations, though their specific application to this compound has not been documented.

Catalyst PrecursorLigandPotential Application
Pd(OAc)₂P(t-Bu)₃Suzuki, Stille, and Buchwald-Hartwig couplings
Pd₂(dba)₃XPhosBuchwald-Hartwig amination
CuIPhenanthrolineUllmann condensation

This table represents common catalyst systems for related compounds and is not based on experimental data for this compound.

Theoretical Approaches to Reactivity Prediction and Design (e.g., Density Functional Theory)

No specific theoretical studies using methods like Density Functional Theory (DFT) for this compound were found in the public domain. Such computational approaches are invaluable for understanding and predicting chemical reactivity.

Computational analysis of C-H activation processes for this compound has not been reported. DFT calculations could, in principle, be used to model the energetics of C-H bond cleavage at various positions on the pyridine ring. This would help in predicting the regioselectivity of C-H functionalization reactions, a modern and atom-economical approach to creating new chemical bonds. Such studies would typically involve calculating the bond dissociation energies and the energy barriers for C-H activation by a given catalyst.

Similarly, there are no published computational predictions of regio- and chemoselectivity in catalytic systems involving this compound. DFT calculations could be employed to model the transition states of different possible reaction pathways. By comparing the activation energies, one could predict the most likely outcome of a reaction. For instance, in a cross-coupling reaction, DFT could help determine whether a catalyst is more likely to react at the C-I bond or to facilitate a reaction involving the methanamine group. These predictions are crucial for designing selective synthetic routes and minimizing the formation of unwanted byproducts.

Emerging Research Directions and Future Perspectives

Development of Highly Selective and Efficient Catalytic Systems

The development of highly selective and efficient catalytic systems is paramount for unlocking the full synthetic potential of (5-Iodopyridin-2-yl)methanamine. The presence of the iodine atom on the pyridine (B92270) ring makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. Future research is expected to focus on the design and application of novel catalysts that can facilitate these transformations with high precision and efficiency.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are particularly relevant. Advances in ligand design for palladium catalysts are anticipated to yield systems that can operate under milder conditions, with lower catalyst loadings, and with greater tolerance for the aminomethyl functional group. For instance, the use of sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could enhance catalytic activity and selectivity.

Furthermore, the exploration of catalysts based on more abundant and less expensive metals, such as copper, nickel, and iron, is a significant area of future research. These metals could offer alternative and more sustainable catalytic pathways for the functionalization of the C-I bond in this compound. Recent studies on nickel-catalyzed cross-coupling reactions of halopyridines have shown promise in this regard. researchgate.net

The development of dual-catalytic systems, where two distinct catalytic cycles operate in a concerted manner, could also open up new avenues for the selective functionalization of this molecule. Such systems could enable the simultaneous or sequential modification of both the pyridine ring and the aminomethyl group in a single pot, thereby increasing synthetic efficiency.

Catalytic SystemPotential Application for this compoundResearch Focus
Palladium-Phosphine ComplexesSuzuki, Buchwald-Hartwig, Sonogashira couplingsLigand design for improved activity and selectivity
Palladium-NHC ComplexesCross-coupling reactionsEnhanced stability and catalytic turnover
Nickel-based CatalystsC-C and C-N bond formationCost-effective and sustainable alternative to palladium
Copper-based CatalystsUllmann-type couplings, Sonogashira reactionMilder reaction conditions
Dual-Catalytic SystemsMulti-functionalization in one potSynergistic catalysis for complex molecule synthesis

Exploration of Undiscovered Reactivity Modes and Transformations

Beyond established cross-coupling reactions, the unique electronic properties of this compound suggest the potential for the discovery of novel reactivity modes and chemical transformations. The interplay between the electron-withdrawing iodine atom, the pyridine ring, and the aminomethyl side chain could give rise to unique chemical behaviors that are yet to be fully explored.

One area of interest is the investigation of the reactivity of the aminomethyl group. While it can act as a simple nucleophile, its reactivity can be modulated by the electronic nature of the substituted pyridine ring. Research into the selective N-functionalization, such as acylation, alkylation, and arylation, in the presence of the reactive C-I bond is an ongoing challenge. The development of orthogonal protective group strategies will be crucial in this context.

Furthermore, the potential for intramolecular reactions is an intriguing avenue for future research. Depending on the reaction conditions and the nature of the reactants, the aminomethyl group could potentially interact with the iodine atom or a metal catalyst coordinated to the pyridine ring, leading to the formation of novel heterocyclic ring systems. The cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles to form imidazo[1,5-a]pyridines is a testament to the rich chemistry of this structural motif. beilstein-journals.orgresearchgate.net

The possibility of engaging the C-H bonds of the pyridine ring in catalytic functionalization reactions, a field known as C-H activation, also presents an exciting frontier. While the C-I bond is the most reactive site for cross-coupling, the development of highly selective catalysts could enable the direct functionalization of other positions on the pyridine ring, providing access to a wider range of derivatives.

Reactivity ModeDescriptionPotential Outcome
Selective N-FunctionalizationModification of the aminomethyl group without affecting the C-I bondSynthesis of diverse secondary and tertiary amines
Intramolecular CyclizationReaction between the aminomethyl group and the functionalized pyridine ringFormation of novel bicyclic and polycyclic heterocycles
C-H ActivationDirect functionalization of C-H bonds on the pyridine ringAccess to a broader range of substituted pyridine derivatives
Photoredox CatalysisUtilization of light to induce novel bond formationsMild and selective transformations at the iodo-position or other sites

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of this compound chemistry with modern synthesis technologies such as flow chemistry and high-throughput experimentation (HTE) is poised to accelerate the discovery and development of new molecules. These technologies offer significant advantages in terms of reaction optimization, safety, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, is particularly well-suited for the handling of reactive intermediates and for the optimization of reaction parameters. acs.orgnih.govmdpi.com The synthesis and functionalization of this compound could benefit from the precise control over temperature, pressure, and reaction time offered by flow reactors. This can lead to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. The flow synthesis of related 2-methylpyridines has demonstrated the potential of this technology for pyridine derivatives. nih.govmdpi.com

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. This approach can be invaluable for the rapid identification of optimal conditions for the catalytic functionalization of this compound. By combining HTE with automated analysis techniques, researchers can significantly accelerate the pace of discovery.

The synergy between flow chemistry and HTE can enable the automated synthesis and screening of libraries of compounds derived from this compound. This integrated approach is particularly powerful in the context of drug discovery, where the rapid generation of diverse molecular structures is essential for identifying new lead compounds.

TechnologyApplication to this compound ChemistryKey Advantages
Flow ChemistrySynthesis and functionalization reactionsImproved process control, enhanced safety, scalability
High-Throughput ExperimentationRapid screening of catalysts and reaction conditionsAccelerated optimization and discovery
Automated SynthesisLibrary generation for drug discoveryEfficient exploration of chemical space

Sustainable and Scalable Synthetic Routes for Industrial Applications

For this compound to find widespread application in industrial settings, the development of sustainable and scalable synthetic routes is crucial. This involves considering factors such as the cost and availability of starting materials, the environmental impact of the synthetic process, and the ease of scale-up.

Current laboratory-scale syntheses may rely on expensive reagents or generate significant amounts of waste. Future research will likely focus on developing "greener" synthetic pathways that utilize more environmentally benign solvents, catalysts, and reagents. For example, the use of water as a solvent or the development of recyclable catalysts are active areas of research in sustainable chemistry. nih.govacs.orgrsc.org

The development of continuous manufacturing processes, facilitated by flow chemistry, is a key strategy for achieving scalable and cost-effective production. Continuous processes can offer significant advantages over traditional batch manufacturing, including reduced equipment size, lower operating costs, and improved product consistency.

The development of scalable and sustainable routes for pyridine-based active pharmaceutical ingredients (APIs) serves as a blueprint for the industrial production of compounds like this compound. hymasynthesis.com

ApproachDescriptionBenefits for Industrial Synthesis
Green ChemistryUse of environmentally friendly solvents, reagents, and catalystsReduced environmental impact and improved safety
Continuous ManufacturingImplementation of flow chemistry for productionIncreased efficiency, lower costs, and better consistency
Process IntensificationMinimizing reaction steps and purificationsHigher throughput and reduced waste generation
Multicomponent ReactionsCombining multiple starting materials in a single stepAtom economy and streamlined synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Iodopyridin-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, iodination of a pre-functionalized pyridine scaffold (e.g., 2-aminopyridine derivatives) using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C achieves regioselective substitution at the 5-position . Critical parameters include stoichiometric control of iodine, solvent purity, and inert atmosphere to prevent byproduct formation. Yields typically range from 60–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : The methanamine group (–CH2NH2) appears as a singlet (~δ 3.8 ppm for –CH2–) in 1H NMR, while the pyridine ring protons show splitting patterns consistent with substitution (e.g., doublet for H-3 and H-4). 13C NMR confirms the iodine-bearing carbon (C-5) at ~95–100 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (expected [M+H]+ for C6H8IN2: 250.97 g/mol).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 28.82%, H: 3.23%, N: 11.21%).

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is light- and moisture-sensitive due to the labile C–I bond. Long-term storage requires anhydrous conditions (argon atmosphere) at –20°C in amber vials. Degradation can be monitored via TLC (silica, Rf ~0.3 in 1:1 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the iodine substituent in this compound facilitate its use in cross-coupling reactions?

  • Methodological Answer : The C–I bond serves as a reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). For example, coupling with aryl boronic acids under Pd(PPh3)4 catalysis (1 mol%, DME/H2O, 80°C) yields biaryl derivatives. The iodine’s leaving group ability is critical, with reaction progress monitored via GC-MS or in situ IR spectroscopy .

Q. What strategies resolve contradictory data in studies involving this compound’s coordination chemistry?

  • Methodological Answer : Discrepancies in metal-ligand stability constants or spectroscopic assignments (e.g., UV-Vis, EPR) require:

  • Control Experiments : Exclude solvent or counterion effects (e.g., compare ClO4– vs. PF6– salts).
  • X-ray Crystallography : Resolve ambiguities in bonding modes (e.g., monodentate vs. bidentate coordination).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic structures and validate experimental data .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?

  • Methodological Answer : Post-synthetic modification (PSM) via Sonogashira coupling introduces alkynyl groups for MOF linker diversification. For instance, reaction with terminal alkynes (e.g., phenylacetylene) under Pd/CuI catalysis (DMF, 60°C) generates extended ligands. Porosity and surface area of resulting MOFs are characterized via BET analysis .

Methodological Challenges & Best Practices

Q. What are the pitfalls in quantifying this compound in biological matrices, and how are they mitigated?

  • Methodological Answer : Matrix interference (e.g., protein binding) complicates LC-MS/MS quantification. Solutions include:

  • Derivatization : Use of dansyl chloride to enhance detectability (λex/λem = 340/525 nm).
  • Internal Standards : Deuterated analogs (e.g., d2-(5-Iodopyridin-2-yl)methanamine) correct for ionization variability .

Q. How can researchers optimize the enantiomeric resolution of chiral derivatives of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) in HPLC (hexane/i-PrOH 90:10) achieve baseline separation. Enantiomeric excess (ee) is validated via circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.